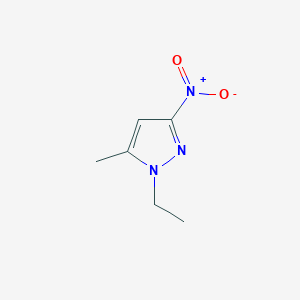

1-ethyl-5-methyl-3-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

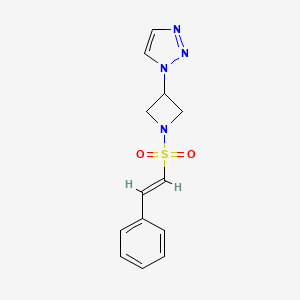

“1-ethyl-5-methyl-3-nitro-1H-pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carbothiohydrazide was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .

Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The molecular formula of “1-ethyl-5-methyl-3-nitro-1H-pyrazole” is C6H9N3O2 .

Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Physical And Chemical Properties Analysis

The physical properties of a similar compound, “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, include a white to cream or pale yellow color and a form that can be crystals, powder, or crystalline powder . Its assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%, and it has a melting point (clear melt) of 136.0-145.0°C .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-ethyl-5-methyl-3-nitro-1H-pyrazole: is a compound that has been explored for its potential in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, which include roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific compound could be a precursor or a scaffold for developing new therapeutic agents.

Agriculture

In the agricultural sector, pyrazole derivatives have been utilized for their herbicidal properties. The compound 1-ethyl-5-methyl-3-nitro-1H-pyrazole could serve as a starting material for the synthesis of agrochemicals that help in controlling weeds and pests, thereby enhancing crop yield .

Chemistry

The pyrazole ring is a versatile scaffold in organic synthesis. 1-ethyl-5-methyl-3-nitro-1H-pyrazole can be used in various chemical reactions, serving as a building block for synthesizing more complex molecules. Its nitro group can be a reactive site for further transformations, making it valuable in synthetic organic chemistry .

Material Science

Pyrazole derivatives have applications in material science, particularly in the development of new materials with specific properties1-ethyl-5-methyl-3-nitro-1H-pyrazole could be used in the synthesis of polymers or as a ligand in the formation of coordination complexes with metals, which are important in catalysis and material fabrication .

Environmental Science

In environmental science, pyrazole derivatives can play a role in the development of sensors and indicators for environmental monitoring. The compound 1-ethyl-5-methyl-3-nitro-1H-pyrazole might be used in the detection of pollutants or as a part of environmental remediation processes .

Biochemistry

The study of pyrazole derivatives in biochemistry includes exploring their interactions with biological macromolecules1-ethyl-5-methyl-3-nitro-1H-pyrazole could be investigated for its binding affinity to enzymes or receptors, which is crucial for understanding its mechanism of action in biological systems .

Pharmacology

In pharmacology, the focus is on the drug development process. 1-ethyl-5-methyl-3-nitro-1H-pyrazole could be examined for its pharmacokinetics, pharmacodynamics, and potential as a drug candidate. Its effects on various biological pathways could lead to new treatments for diseases .

Industrial Applications

Finally, in industrial applications, pyrazole derivatives like 1-ethyl-5-methyl-3-nitro-1H-pyrazole can be used in the synthesis of dyes, pigments, and other industrial chemicals. Its properties may be harnessed to improve processes or create products with enhanced features .

Safety And Hazards

For “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, the hazard statements include H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P302 + P352 - IF ON SKIN: Wash with plenty of soap and water .

Zukünftige Richtungen

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the many pharmacological functions of the pyrazole moiety and different synthesis techniques .

Eigenschaften

IUPAC Name |

1-ethyl-5-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIIPEUVPVNVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-3-nitro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)

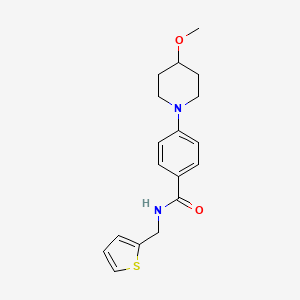

![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)